molecular formula C7H3ClN4 B1396478 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile CAS No. 1311275-24-7

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B1396478
CAS No.: 1311275-24-7
M. Wt: 178.58 g/mol
InChI Key: XUCIAXYEUNOMFQ-UHFFFAOYSA-N
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Description

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a cyano group at the 7-position. The unique structure of this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime with thionyl chloride in dichloromethane, followed by purification steps . The reaction conditions often include room temperature and overnight stirring to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction, reducing the overall reaction time and improving the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.

    Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrimidine ring.

    Cyclization Reactions: The cyano group at the 7-position can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, dichloromethane, and various nucleophiles such as amines and thiols. Reaction conditions typically involve room temperature to moderate heating, with reaction times ranging from a few hours to overnight .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolopyrimidine derivatives, while cyclization reactions can produce fused heterocyclic compounds with potential biological activity .

Scientific Research Applications

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but lacks the cyano group at the 7-position.

    5-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another analog with a different substitution pattern on the pyrimidine ring.

    4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Contains an iodine atom at the 5-position instead of a cyano group.

Uniqueness

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer distinct reactivity and biological activity. This combination of functional groups allows for diverse chemical transformations and potential therapeutic applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-7-6-5(11-3-12-7)4(1-9)2-10-6/h2-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCIAXYEUNOMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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